Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate
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Overview
Description
Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate: is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps, starting with the formation of the core spirocyclic structure followed by the introduction of the 4-cyanobenzoyl group. Common synthetic routes may include:
Condensation Reactions: These reactions often involve the use of amines and carboxylic acids or their derivatives to form the spirocyclic core.
Cyanation Reactions:
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation Reactions:
Reduction Reactions: Reduction processes can convert functional groups within the molecule, such as converting nitro groups to amines.
Substitution Reactions: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include hydroxylated derivatives, aminated compounds, and various substituted analogs of the original molecule.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical studies, helping researchers understand various biological processes.
Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's unique structure may make it suitable for targeting specific enzymes or receptors in the body, leading to the development of new therapeutic agents.
Industry: In the industrial sector, Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Methyl 4-cyanobenzoate: A related compound with a simpler structure.
Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate: A more complex spirocyclic derivative.
Uniqueness: Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future research and industrial applications.
Properties
IUPAC Name |
methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-16(21)14-10-17(14)6-8-19(9-7-17)15(20)13-4-2-12(11-18)3-5-13/h2-5,14H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDJDHQYMUWPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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